4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and fluorobenzoyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct positioning of these groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to alter the imidazole ring or the benzoyl group.
Substitution: Halogen atoms in the chlorophenyl and fluorobenzoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-one
- 5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-sulfone
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione stands out due to its thione group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (CAS Number: 1223978-33-3) is part of a class of imidazole derivatives that have garnered interest for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H14ClFN2OS with a molecular weight of 360.8 g/mol. The structure includes a chlorophenyl group, a fluorobenzoyl moiety, and a thione functional group which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H14ClFN2OS |
Molecular Weight | 360.8 g/mol |
CAS Number | 1223978-33-3 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate chlorophenyl and fluorobenzoyl precursors with imidazole derivatives under controlled conditions. The specific synthetic pathway can influence the yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 2.38 μM to 3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating potent antiproliferative effects .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | SISO | 2.87 |
Compound B | RT-112 | 3.06 |
Cisplatin | SISO | 0.24 |
In these studies, the compounds demonstrated mechanisms such as apoptosis induction in cancer cells, which is critical for their therapeutic efficacy.
Antimicrobial Activity
In addition to anticancer properties, some imidazole derivatives have shown promising antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The evaluation typically employs methods such as the cylinder well diffusion method to assess effectiveness compared to standard antibiotics .
Table 2: Antimicrobial Activity
Compound | Pathogen | Zone of Inhibition (mm) |
---|---|---|
Compound C | S. aureus | 20 |
Compound D | E. coli | 18 |
Structure-Activity Relationships (SAR)
Understanding the SAR is essential in optimizing the biological activity of imidazole derivatives. Substituents on the phenyl rings significantly affect both anticancer and antimicrobial activities. For example, electron-withdrawing groups like chlorine enhance cytotoxicity by increasing electron deficiency at certain positions on the imidazole ring .
Case Studies
A notable case study involved a series of synthesized imidazole derivatives where modifications led to enhanced activity against specific cancer cell lines. The introduction of various substituents was systematically evaluated to determine their impact on potency and selectivity .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-6-8-13(19)9-7-11)17(24)22(18)16(23)12-4-3-5-14(20)10-12/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNQOZKKNFXKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.